molecular formula C17H17ClN2 B14641088 3-(2-Aminopropyl)-2-(p-chlorophenyl)indole CAS No. 52018-88-9

3-(2-Aminopropyl)-2-(p-chlorophenyl)indole

Cat. No.: B14641088
CAS No.: 52018-88-9
M. Wt: 284.8 g/mol
InChI Key: YPIHUDXZFADMFV-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)-2-(p-chlorophenyl)indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core substituted with an aminopropyl group and a p-chlorophenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropyl)-2-(p-chlorophenyl)indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole and p-chlorobenzaldehyde.

    Formation of Intermediate: The indole is reacted with p-chlorobenzaldehyde under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Alkylation: The amine is alkylated with 2-bromopropane under basic conditions to introduce the aminopropyl group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropyl)-2-(p-chlorophenyl)indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the aminopropyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminopropyl)-2-(p-chlorophenyl)indole involves its interaction with specific molecular targets and pathways. The aminopropyl group may facilitate binding to receptors or enzymes, while the indole core and p-chlorophenyl group contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminopropyl)indole: Lacks the p-chlorophenyl group, which may result in different biological activities.

    2-(p-Chlorophenyl)indole: Lacks the aminopropyl group, affecting its chemical reactivity and biological properties.

    3-(2-Aminopropyl)-2-phenylindole: Similar structure but without the chlorine atom, leading to variations in activity.

Uniqueness

3-(2-Aminopropyl)-2-(p-chlorophenyl)indole is unique due to the presence of both the aminopropyl and p-chlorophenyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

52018-88-9

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-1H-indol-3-yl]propan-2-amine

InChI

InChI=1S/C17H17ClN2/c1-11(19)10-15-14-4-2-3-5-16(14)20-17(15)12-6-8-13(18)9-7-12/h2-9,11,20H,10,19H2,1H3

InChI Key

YPIHUDXZFADMFV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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